![molecular formula C14H13N3O2S B2676454 4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 727983-29-1](/img/structure/B2676454.png)
4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups, including a furan ring, a phenyl ring, a triazole ring, and a thiol group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step organic reactions. For instance, furan derivatives can be synthesized through reactions like the Pechmann condensation . Triazole rings can be formed through click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring, a phenyl ring, a triazole ring, and a thiol group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The phenyl ring is a six-membered aromatic ring with six carbon atoms. The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms. The thiol group consists of a sulfur atom bonded to a hydrogen atom .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The furan ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution. The phenyl ring can also undergo electrophilic aromatic substitution. The triazole ring is also relatively stable, but can participate in reactions with electrophiles at the nitrogen atoms. The thiol group is acidic and can undergo reactions typical of other acidic groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiol group could increase its solubility in polar solvents. The aromatic rings could contribute to its UV-Vis absorption spectrum .
Scientific Research Applications
Antimicrobial Activity
Derivatives of 4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol have been synthesized and investigated for their antimicrobial properties. Studies show that these compounds exhibit significant antibacterial activity. For instance, the synthesis and antibacterial activity of 5-(1H-1,2,4-triazol-3-ylsulphanylmethyl)furan-2-carboxylic acids and their methyl ethers have been explored, demonstrating the potential of these derivatives in combating bacterial infections (Ирадян et al., 2014).
Antioxidant and Anticancer Activity
Research into the antioxidant and anticancer potential of 4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives has shown promising results. Novel derivatives incorporating semicarbazide, thiosemicarbazide, thiadiazole, triazolone, and other moieties have been synthesized and evaluated for their antioxidant activities. Some of these compounds exhibit antioxidant activity superior to known antioxidants like ascorbic acid. Additionally, their anticancer activity against various cancer cell lines, including glioblastoma and triple-negative breast cancer cells, has been tested, identifying potent compounds against these malignancies (Tumosienė et al., 2020).
Corrosion Inhibition
The corrosion inhibition properties of 4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives have also been extensively studied. These compounds have been synthesized and evaluated as inhibitors for mild steel corrosion in acidic environments. The studies suggest that these derivatives can significantly reduce corrosion rates by forming protective layers on the steel surface, highlighting their potential in industrial applications (Murmu et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-18-11-5-2-4-10(8-11)13-15-16-14(20)17(13)9-12-6-3-7-19-12/h2-8H,9H2,1H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCPCOHDBPAWSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326087 | |
Record name | 4-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24830478 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
727983-29-1 | |
Record name | 4-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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